molecular formula C7H9N3 B12849053 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile

Cat. No.: B12849053
M. Wt: 135.17 g/mol
InChI Key: GAXYIBNKFNOFEE-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways . The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile is unique due to the presence of both the dimethyl substitution on the imidazole ring and the nitrile group

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-(1,5-dimethylimidazol-4-yl)acetonitrile

InChI

InChI=1S/C7H9N3/c1-6-7(3-4-8)9-5-10(6)2/h5H,3H2,1-2H3

InChI Key

GAXYIBNKFNOFEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)CC#N

Origin of Product

United States

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